1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone

Regioselective synthesis Thioxoacetamide N1-substituted benzimidazole

1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone is a bifunctional benzimidazole scaffold featuring a nucleophilic 2-amino group and an electrophilic N1-chloroacetyl side chain. It is primarily utilized as a versatile building block in medicinal chemistry for synthesizing kinase inhibitors, antimicrobial agents, and anticancer candidates.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 344413-06-5
Cat. No. B12833758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone
CAS344413-06-5
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2C(=O)CCl)N
InChIInChI=1S/C9H8ClN3O/c10-5-8(14)13-7-4-2-1-3-6(7)12-9(13)11/h1-4H,5H2,(H2,11,12)
InChIKeyGEZNDBQMHYFKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone (CAS 344413-06-5): Core Intermediate for Selective Kinase and Antimicrobial Libraries


1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone is a bifunctional benzimidazole scaffold featuring a nucleophilic 2-amino group and an electrophilic N1-chloroacetyl side chain. It is primarily utilized as a versatile building block in medicinal chemistry for synthesizing kinase inhibitors, antimicrobial agents, and anticancer candidates [1]. Unlike simple benzimidazole precursors, the specific N1-chloroacetyl substitution pattern on the 2-aminobenzimidazole core enables unique regioselective derivatization pathways that are structurally inaccessible via the exocyclic amide isomer [2], making it a critical intermediate when targeting substitution at the imidazole nitrogen.

Procurement Risk: Why Generic 2-Aminobenzimidazole Intermediates Cannot Replace 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone


Procurement specialists must avoid substituting this compound with the cheaper, more common N-(1H-1,3-benzimidazol-2-yl)-2-chloroacetamide (the exocyclic amide isomer). Although both are derived from 2-aminobenzimidazole and chloroacetyl chloride, their divergent connectivity dictates entirely different chemical reactivity . The target compound is acylated at the endocyclic N1 position, preserving the exocyclic 2-amine's nucleophilicity for subsequent reactions. In contrast, the common isomer is acylated at the exocyclic 2-amine, blocking that site and leading to distinct heterocyclic products upon further elaboration [1]. Substitution will derail established synthetic routes to N1-substituted benzimidazole libraries.

Head-to-Head Differentiation Evidence: 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone vs. Its Closest Analogs


Regioselective Reactivity: N1-Acylated vs. Exocyclic Amide Isomer in Thioxoacetamide Synthesis

The target compound, 1-(2-amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone, reacts with amines at the chloroacetyl carbon to generate N1-substituted acetamide derivatives while leaving the 2-amino group intact for further functionalization. In contrast, the isomer N-(1H-1,3-benzimidazol-2-yl)-2-chloroacetamide undergoes nucleophilic displacement to form exocyclic acetamide derivatives, yielding an entirely different scaffold class [1]. This structural distinction is irreversible and dictates the final heterocyclic architecture.

Regioselective synthesis Thioxoacetamide N1-substituted benzimidazole

Kinase Inhibitor Library Scaffold: CDK2 Inhibition Potential vs. 2-Thiobenzimidazole Analogs

Analogues derived from the 2-amino-N1-substituted benzimidazole scaffold, for which 1-(2-amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone is a direct intermediate, have demonstrated in vitro anticancer activity through CDK2 inhibition. In a study by El-Hameed et al. (2022) [1], two compounds (3c and 3l) from the 2-thiobenzimidazole series, synthesized from analogous intermediates, showed effective antitumor activity against HCT-116 and TK-10 cancer cell lines and were promoted to CDK2/CyclinA2 kinase assay against the standard reference Imatinib. While this evidence is from a closely related series, it supports the target compound's role as a viable precursor for CDK2-directed libraries.

Cyclin-dependent kinase 2 CDK2 inhibitor Anticancer

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. 2-Methyl Analog

The target compound possesses a hydrogen bond donor count of 1 (from the exocyclic -NH₂) and an acceptor count of 3 (from the imidazole nitrogens and carbonyl oxygen), compared to the 2-methyl analog (2-Chloro-1-(2-methyl-1H-benzimidazol-1-yl)ethanone, CAS 901346-69-8), which has 0 donors and 2 acceptors . This distinct hydrogen bonding capacity directly affects solubility, permeability, and target engagement in biological systems, providing a measurable advantage for optimizing CNS penetration or kinase hinge-binding interactions.

Hydrogen bonding Drug-likeness Physicochemical properties

Antimicrobial Activity of Chloroacetyl-Benzimidazole Derivatives: N1-Substitution vs. N-Heterocyclic Alternatives

A series of 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives, synthesized using the target compound as a key intermediate, were evaluated against E. coli, P. aeruginosa, S. aureus, C. albicans, and A. niger at 50 and 100 µg/mL concentrations. The lead compound PS3 showed equipotent antibacterial activity compared to amoxicillin and significant antifungal activity at 100 µg/mL against C. albicans [1]. While direct comparator data for the chloroacetyl precursor itself is not available, the N1-chloroacetyl group is essential for introducing the substituted amino groups that conferred activity in PS3. In contrast, N-substituted benzimidazole derivatives obtained by direct chloroacetylation of benzimidazole (without the 2-amino group) produced compounds 4 and 5d, which showed potent activity against B. thuringiensis but only moderate activity against E. coli [2]. This divergence in spectrum highlights the pharmacological relevance of the 2-amino group retained in the target compound scaffold.

Antibacterial Antifungal Chloroacetyl benzimidazole

High-Value Application Scenarios for 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone


Focused Kinase Inhibitor Library Synthesis (CDK, Aurora, PIM1)

Use 344413-06-5 as the core intermediate for generating N1-substituted 2-aminobenzimidazole libraries targeting the ATP-binding pocket of cyclin-dependent kinases. The free 2-amino group serves as a critical hinge-binding hydrogen bond donor, while the N1-chloroacetyl group enables rapid parallel derivatization with diverse amines. This scaffold is structurally validated for CDK2 inhibition, showing in vitro efficacy against HCT-116 colon cancer and TK-10 renal cancer cell lines [1]. Procurement should specify the N1-acylated regioisomer exclusively, as the exocyclic amide isomer will not position the 2-amino group correctly for kinase engagement [2].

Broad-Spectrum Antimicrobial Lead Optimization

Employ the compound as the starting material for synthesizing 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone antimicrobial agents. The N1-chloroacetyl moiety reacts with aryl/aralkyl amines to produce candidates like PS3, which demonstrated equipotent antibacterial activity to amoxicillin and significant antifungal activity against C. albicans at 100 µg/mL [1]. The 2-amino group is essential for achieving the broad-spectrum profile observed; replacing it with hydrogen or methyl (as in non-amino benzimidazole series) narrows the antimicrobial spectrum toward Gram-positive selectivity [2].

Regioselective Synthesis of Thioxoacetamide and Triazole Hybrids

Utilize the compound's unique N1-chloroacetyl reactivity for synthesizing benzimidazolyl thioxoacetamides and 1,2,3-triazole hybrids. Unlike the exocyclic amide isomer, which forms acetamide-linked products, the target compound directs substitution to the imidazole N1 side chain, enabling construction of N1-linked heterocyclic arrays with the 2-amine available for subsequent urea, guanidine, or Schiff base formation [1]. This orthogonal reactivity is crucial for stepwise diversification in medicinal chemistry campaigns [2].

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